molecular formula C10H6FNO2S B13157276 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid

Cat. No.: B13157276
M. Wt: 223.23 g/mol
InChI Key: GPYNDGNTKNZIFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It features a fluorine atom at the 3-position and a 1,2-thiazol-3-yl group at the 4-position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as Selectfluor.

    Coupling of the Thiazole and Benzoic Acid Moieties: The final step involves coupling the thiazole ring with the benzoic acid moiety through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acids with various functional groups.

Scientific Research Applications

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer activities.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-3-(1,3-thiazol-2-ylethynyl)benzoic acid
  • 4- { [4- (4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid

Uniqueness

3-Fluoro-4-(1,2-thiazol-3-yl)benzoic acid is unique due to the specific positioning of the fluorine atom and the thiazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C10H6FNO2S

Molecular Weight

223.23 g/mol

IUPAC Name

3-fluoro-4-(1,2-thiazol-3-yl)benzoic acid

InChI

InChI=1S/C10H6FNO2S/c11-8-5-6(10(13)14)1-2-7(8)9-3-4-15-12-9/h1-5H,(H,13,14)

InChI Key

GPYNDGNTKNZIFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)F)C2=NSC=C2

Origin of Product

United States

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